4,6-Dimethylnicotinaldehyde

Physicochemical differentiation Purification Isomer separation

4,6-Dimethylnicotinaldehyde (IUPAC: 4,6-dimethylpyridine-3-carbaldehyde) is a heterocyclic aldehyde with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. It features a pyridine ring bearing methyl substituents at the 4- and 6-positions and a formyl group at the 3-position, yielding a computed LogP of 1.51 and a topological polar surface area of 29.96 Ų.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 116785-23-0
Cat. No. B055874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylnicotinaldehyde
CAS116785-23-0
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)C
InChIInChI=1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3
InChIKeyNXNMBOWNWKPVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylnicotinaldehyde (CAS 116785-23-0) – Procurement-Ready Overview of a Substituted Pyridine-3-carbaldehyde Building Block


4,6-Dimethylnicotinaldehyde (IUPAC: 4,6-dimethylpyridine-3-carbaldehyde) is a heterocyclic aldehyde with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . It features a pyridine ring bearing methyl substituents at the 4- and 6-positions and a formyl group at the 3-position, yielding a computed LogP of 1.51 and a topological polar surface area of 29.96 Ų . Commercial suppliers such as Sigma-Aldrich/Ambeed, Fluorochem, and Bidepharm offer this compound at purities of 95–97%, typically stored under inert atmosphere at 2–8 °C .

Why Generic Substitution of 4,6-Dimethylnicotinaldehyde (CAS 116785-23-0) with Other Dimethylnicotinaldehyde Isomers Risks Synthetic Fidelity


All dimethylnicotinaldehyde positional isomers share the identical molecular formula (C₈H₉NO) and molecular weight (135.16 g/mol), yet their distinct methyl-group placements lead to substantially different physicochemical profiles, reactivity, and downstream synthetic outcomes . For example, the 4,6-substitution pattern determines the electron density at the aldehyde carbon and the steric environment around the pyridine nitrogen, directly influencing nucleophilic addition rates and coordination behavior . In the Friedländer condensation, 2-amino-4,6-dimethylnicotinaldehyde reacts with ethyl cyanoacetate to give predominantly one regioisomer, a selectivity that cannot be replicated with other dimethylnicotinaldehyde regioisomers [1]. Consequently, interchanging isomers without re-validating the synthetic route can compromise reaction yield, regioselectivity, and final product purity.

Quantitative Evidence Guide for 4,6-Dimethylnicotinaldehyde (CAS 116785-23-0) Versus Closest Analogs


Boiling Point Elevation Confers Fractionation Advantage Over 2,6-Dimethylnicotinaldehyde Isomer

4,6-Dimethylnicotinaldehyde exhibits a predicted boiling point of 240.6 ± 35.0 °C at 760 mmHg . In contrast, the 2,6-dimethylnicotinaldehyde isomer boils at 221.8 ± 35.0 °C at 760 mmHg . This ~18.8 °C difference provides a practical window for fractional distillation-based purification or quality-control discrimination between these two isomers, reducing the risk of cross-contamination during scale-up.

Physicochemical differentiation Purification Isomer separation

LogP Enhancement Drives Differentiated Lipophilicity Over Unsubstituted Nicotinaldehyde

The computed LogP of 4,6-dimethylnicotinaldehyde is 1.51 , substantially higher than the LogP of unsubstituted nicotinaldehyde, which ranges between 0.57 and 0.96 depending on the calculation method . This ~0.9–1.0 log-unit increase reflects the lipophilic contribution of the two methyl groups and translates to an approximately 8–10 fold greater partition coefficient into organic phases.

Lipophilicity LogP Membrane permeability ADME

Regiospecific Friedländer Condensation Selectivity Observed for 2-Amino-4,6-dimethylnicotinaldehyde, a Direct Derivative

2-Amino-4,6-dimethylnicotinaldehyde, the 2-amino derivative of 4,6-dimethylnicotinaldehyde, reacts with ethyl cyanoacetate under Friedländer conditions to give predominantly product (224) rather than the alternative regioisomer (225), with the selectivity attributed to the steric and electronic influence of the 4,6-dimethyl substitution pattern [1]. The analogous reaction with 2-aminonicotinaldehyde (without the 4,6-dimethyl groups) yields different product distributions [1].

Regioselectivity Friedländer condensation Naphthyridine synthesis

Storage Stability Requirements Differentiate 4,6-Dimethylnicotinaldehyde from Less Sensitive Analogs

Multiple vendors specify storage of 4,6-dimethylnicotinaldehyde at 2–8 °C under inert atmosphere (nitrogen) to prevent aldehyde oxidation . In contrast, related compounds such as 5,6-dimethylnicotinaldehyde are listed without explicit inert-atmosphere requirement in some catalogs , and 2,4-dimethylnicotinaldehyde is stored at 4 °C under nitrogen but is noted as less hygroscopic . This operational sensitivity mandates stricter supply-chain handling for 4,6-dimethylnicotinaldehyde.

Storage stability Inert atmosphere Aldehyde oxidation Procurement specification

4,6-Dimethyl-2-oxo-1,2-dihydropyridine Motif in GSK EZH2 Inhibitor Patents Highlights Strategic Scaffold Value

GlaxoSmithKline's EZH2 inhibitor patent EP 3 317 271 B1 and related US application US20170334891A1 extensively feature the 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl motif, which can be accessed synthetically from 4,6-dimethylnicotinaldehyde via oxidation and tautomerization [1]. The patent exemplifies over 30 compounds containing this motif as a key pharmacophoric element for EZH2 methyltransferase inhibition, with lead compounds showing IC₅₀ values in the low nanomolar range (e.g., 7–120 nM in biochemical assays) [1][2]. The 2-oxo-1,2-dihydropyridine core derived from 4,6-dimethylnicotinaldehyde provides a hydrogen-bond donor/acceptor network critical for EZH2 binding, a feature not readily accessible from 2,4- or 2,6-dimethyl isomers without additional synthetic manipulation.

EZH2 inhibitor Epigenetics Oncology GSK patent

Computed Density and Refractive Index Enable Isomer Verification in QC Workflows

4,6-Dimethylnicotinaldehyde has a predicted density of 1.065 g/cm³ and refractive index of 1.555 . While the 2,4-dimethyl isomer shares the same refractive index (1.555), its boiling point differs (238.9 °C vs. 240.6 °C) . The 2,6-dimethyl isomer has an identical predicted density (1.065 g/cm³) and refractive index (1.555) but a markedly different boiling point of 221.8 °C, allowing differentiation via boiling point alone [1]. These orthogonal physical parameters provide a multi-parameter QC fingerprint for incoming material verification.

Quality control Density Refractive index Isomer identification

Optimal Application Scenarios for 4,6-Dimethylnicotinaldehyde (CAS 116785-23-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: EZH2 and Epigenetic Inhibitor Lead Optimization

Medicinal chemistry teams developing EZH2 methyltransferase inhibitors for oncology should prioritize 4,6-dimethylnicotinaldehyde as the key aldehyde building block. The 4,6-dimethyl substitution pattern uniquely enables conversion to the 4,6-dimethyl-2-oxo-1,2-dihydropyridine pharmacophore that features prominently in GSK's patented EZH2 inhibitor series (EP 3 317 271 B1), where exemplified compounds achieve IC₅₀ values of 7–120 nM [1]. Alternative dimethylnicotinaldehyde isomers cannot access this 2-oxo tautomer without additional synthetic steps, making the 4,6-isomer the most direct synthetic entry point.

Heterocyclic Library Synthesis: Regioselective Naphthyridine and Fused-Ring Construction

Synthetic chemists constructing 1,8-naphthyridine libraries via Friedländer condensation should select 4,6-dimethylnicotinaldehyde (or its 2-amino derivative) to exploit the documented regiodirecting effect of the 4,6-dimethyl substitution pattern. The preferential formation of product (224) over (225) in the reaction of 2-amino-4,6-dimethylnicotinaldehyde with ethyl cyanoacetate demonstrates that the 4,6-substitution imparts predictable regiochemical control [2]. This selectivity reduces chromatographic purification burden and increases library-member homogeneity compared to using unsubstituted or differently substituted nicotinaldehydes.

Process Chemistry: Fractional Distillation-Based Isomer Purification

Process development groups scaling-up reactions with dimethylnicotinaldehyde intermediates can leverage the ~18.8 °C boiling point difference between 4,6-dimethylnicotinaldehyde (240.6 °C) and 2,6-dimethylnicotinaldehyde (221.8 °C) for quality control and isomer verification . This measurable physical property gap supports in-process GC analysis or fractional distillation protocols, enabling isomer-specific quality assurance without the need for chiral chromatography or advanced spectroscopic methods.

ADME Property Tuning: Lipophilicity-Guided Fragment Selection

Computational and medicinal chemists performing property-guided fragment selection should consider 4,6-dimethylnicotinaldehyde when enhanced lipophilicity is desired in a pyridine-aldehyde building block. With a computed LogP of 1.51, it offers an approximately tenfold increase in octanol-water partitioning compared to unsubstituted nicotinaldehyde (LogP ~0.57–0.96) . This LogP elevation can improve the membrane permeability of downstream derivatives, making it the preferred choice over parent nicotinaldehyde in fragments targeting intracellular or CNS-penetrant compounds.

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